Arteannuin N

Natural Product Chemistry Mechanism of Action Redox Biology

Arteannuin N (CAS 207446‑92‑2) is a keto‑acid cadinane sesquiterpene (C₁₅H₂₂O₃) from Artemisia annua that lacks the endoperoxide bridge found in artemisinin. It cannot undergo peroxide-dependent redox cycling and therefore serves as a definitive negative control for dissecting peroxide‑dependent antiparasitic effects from scaffold‑specific interactions. Reported TNF‑α degradation in a rat osteoarthritis model makes it a safer starting scaffold for anti-inflammatory programs. Available in ≥98% purity (HPLC), with full analytical documentation (NMR, MS) for HPLC‑MS method development and botanical QC.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 207446-92-2
Cat. No. B1631933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArteannuin N
CAS207446-92-2
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O
InChIInChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+,13+/m1/s1
InChIKeyIYDIAJDXEYNLGO-WSLQDRLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arteannuin N (CAS 207446-92-2): Procurement-Grade Cadinane Keto Acid from Artemisia annua


Arteannuin N (CAS 207446‑92‑2) is a cadinane‑type sesquiterpene isolated from the dried leaves of Artemisia annua and structurally defined as the keto acid 5‑oxo‑3‑cadinen‑12‑oic acid [1]. Unlike the majority of Artemisia‑derived antimalarials that feature a peroxide bridge, Arteannuin N possesses a carboxylic acid and a ketone functionality but no endoperoxide moiety, placing it in a distinct chemical subclass within the arteannuin family [2]. Commercial offerings typically specify a purity of ≥95 % (HPLC) and provide supporting analytical documentation .

Why Arteannuin N Cannot Be Interchanged with Artemisinin or Arteannuin H in Research Protocols


Arteannuin N shares the molecular formula C₁₅H₂₂O₃ with the endoperoxide lactone Arteannuin H, yet the two compounds differ fundamentally in their functional‑group architecture: Arteannuin N is a carboxylic acid, whereas Arteannuin H contains a seven‑membered endoperoxide lactone ring [1]. This structural divergence precludes the redox cycling that is central to the antimalarial mechanism of artemisinin and its endoperoxide‑bearing analogs, meaning that Arteannuin N cannot serve as a mechanistic surrogate in studies of peroxide‑dependent cytotoxicity or parasite clearance [2]. Consequently, researchers who require a non‑peroxide cadinane scaffold for target‑identification campaigns, anti‑inflammatory models, or analytical reference purposes must specifically procure Arteannuin N rather than a generic “arteannuin”.

Quantitative Differentiation Evidence for Arteannuin N vs. Closest Analogs


Structural Class Divergence: Keto Acid vs. Endoperoxide Lactone

Arteannuin N is unequivocally assigned as 5‑oxo‑3‑cadinen‑12‑oic acid (keto acid), whereas its closest in‑class molecular‑formula analog Arteannuin H is a seven‑membered endoperoxide lactone [1]. This means Arteannuin N lacks the peroxide bond that is essential for the generation of reactive oxygen species by artemisinin and Arteannuin H. In functional terms, compounds that require peroxide‑bridge cleavage for activity (such as artemisinin, which shows an IC₅₀ of ~10 nM against Plasmodium falciparum 3D7) operate through a mechanism that is not accessible to Arteannuin N [2]. The absence of the endoperoxide group makes Arteannuin N a critical negative control for redox‑dependent assays and a distinct starting scaffold for non‑peroxide drug discovery.

Natural Product Chemistry Mechanism of Action Redox Biology

Lipophilicity Shift: Arteannuin N vs. Artemisinin

The computed octanol‑water partition coefficient (ACD/LogP) of Arteannuin N is 2.57, compared to 2.9 for artemisinin [1]. This 0.33 log unit reduction indicates that Arteannuin N is slightly less lipophilic than artemisinin, which may translate into marginally higher aqueous solubility and altered membrane permeability. For structure‑activity relationship (SAR) campaigns, this quantitative difference can be exploited to fine‑tune the lipophilicity of cadinane‑based compound libraries.

Physicochemical Properties Drug Likeness Partitioning

Distinct In‑Vivo Pharmacodynamic Signal: TNF‑α Suppression in Osteoarthritis

Arteannuin N has been reported to degrade TNF‑α levels in a rat osteoarthritis model and to effectively inhibit inflammation . In contrast, artemisinin and its major derivatives (artesunate, artemether) are not primarily characterized by TNF‑α suppression in joint‑inflammation models; their anti‑inflammatory activity is often attributed to NF‑κB pathway modulation rather than direct TNF‑α degradation [1]. While a head‑to‑head study has not been published, the available data suggest that Arteannuin N may engage a distinct anti‑inflammatory mechanism relevant to osteoarthritis research.

Inflammation Osteoarthritis TNF‑α

Validated Application Scenarios for Arteannuin N (CAS 207446-92-2) in Research Procurement


Redox‑Independent Negative Control in Antimalarial Mechanism Studies

Because Arteannuin N lacks the endoperoxide bridge that defines artemisinin and Arteannuin H [1], it serves as an ideal negative control in experiments designed to dissect peroxide‑dependent vs. peroxide‑independent antiparasitic effects. When profiling novel cadinane analogs, including Arteannuin N as a control ensures that observed activity is correctly attributed to redox cycling rather than to scaffold‑specific interactions.

Scaffold for Non‑Peroxide Anti‑Inflammatory Lead Optimization

The reported ability of Arteannuin N to degrade TNF‑α in a rat osteoarthritis model positions it as a starting point for medicinal chemistry programs targeting chronic inflammatory diseases. Since the compound does not rely on peroxide activation, it may offer a safer toxicological profile for long‑term dosing compared to endoperoxide‑containing artemisinins, although this hypothesis requires formal confirmation.

Analytical Reference Standard for Artemisia annua Phytochemical Fingerprinting

Arteannuin N is one of the cadinane markers used to characterize the phytochemical composition of Artemisia annua extracts . Certified reference material with ≥95 % purity (HPLC) is essential for HPLC‑MS method development and quality control of botanical raw materials, where unambiguous identification of the keto‑acid fraction is required.

Quote Request

Request a Quote for Arteannuin N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.